molecular formula C26H25N5O4S2 B12155009 ethyl 4-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate

ethyl 4-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate

Cat. No.: B12155009
M. Wt: 535.6 g/mol
InChI Key: GOVSBRVOQIWMOH-SILNSSARSA-N
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Description

Ethyl 4-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a thiazolidine ring, a pyrido[1,2-a]pyrimidine core, and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of ethyl 4-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate involves multiple steps, typically starting with the preparation of the thiazolidine and pyrido[1,2-a]pyrimidine intermediates. The reaction conditions often include the use of solvents like toluene or ethanol, catalysts such as p-toluenesulfonic acid, and reagents like sodium nitrite and potassium iodide . Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 4-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of viral replication, induction of apoptosis in cancer cells, or disruption of bacterial cell walls .

Comparison with Similar Compounds

Similar compounds include other heterocyclic molecules with thiazolidine, pyrido[1,2-a]pyrimidine, or piperazine moieties. Examples include:

Ethyl 4-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate stands out due to its unique combination of these moieties, offering a broad spectrum of potential biological activities and applications.

Biological Activity

Ethyl 4-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Thiazolidine ring
  • Pyrido[1,2-a]pyrimidine core
  • Piperazine moiety

These structural components contribute to its diverse biological activities. The molecular formula is C26H25N5O4S2C_{26}H_{25}N_{5}O_{4}S_{2} with a molecular weight of approximately 535.6 g/mol.

PropertyValue
Molecular FormulaC26H25N5O4S2
Molecular Weight535.6 g/mol
IUPAC NameEthyl 4-[3-[(Z)-(3-benzyl...
InChI KeyGOVSBRVOQIWMOH-SILNSSARSA-N

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Anticancer Activity

  • The compound has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). In vitro studies have reported IC50 values as low as 0.16 µM for certain derivatives .
  • Mechanistically, the compound induces apoptosis via the caspase pathway and affects the cell cycle progression .

2. Antiviral Properties

  • Preliminary studies suggest potential antiviral activity against specific viral strains, although detailed mechanisms remain under investigation.
  • The structural components of the compound allow for interactions with viral proteins, inhibiting replication processes .

3. Antimicrobial Effects

  • Ethyl 4-{3... has shown promising results in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

Enzyme Inhibition:

  • The unique structure enables binding to active sites of enzymes involved in critical metabolic pathways, leading to inhibition and modulation of their functions.

Receptor Binding:

  • The compound may also engage with various receptors, influencing signaling pathways that are crucial for cell survival and proliferation .

Study on Anticancer Activity

In a study conducted by Da Silva et al., derivatives of thiazolidinones were evaluated for their anti-glioma activity. Among these derivatives, certain compounds exhibited significant cytotoxicity against glioblastoma multiform cells through decreased cell viability . This supports the potential application of ethyl 4-{3... in treating aggressive forms of cancer.

Antioxidant Activity

Research has indicated that modifications to the thiazolidine ring can enhance antioxidant properties. Compounds similar to ethyl 4-{3... have been tested for their ability to scavenge free radicals and inhibit lipid peroxidation, showcasing their potential in preventing oxidative stress-related diseases .

Properties

Molecular Formula

C26H25N5O4S2

Molecular Weight

535.6 g/mol

IUPAC Name

ethyl 4-[3-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C26H25N5O4S2/c1-2-35-25(34)29-14-12-28(13-15-29)22-19(23(32)30-11-7-6-10-21(30)27-22)16-20-24(33)31(26(36)37-20)17-18-8-4-3-5-9-18/h3-11,16H,2,12-15,17H2,1H3/b20-16-

InChI Key

GOVSBRVOQIWMOH-SILNSSARSA-N

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CC=C5

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CC=C5

Origin of Product

United States

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